molecular formula C17H19N3O4S2 B2946469 Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate CAS No. 2034362-83-7

Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate

Cat. No. B2946469
CAS RN: 2034362-83-7
M. Wt: 393.48
InChI Key: HIKMBRGGJHWIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate, also known as ETNT, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. ETNT is a thiazole derivative that possesses a unique molecular structure, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. Specifically, Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activity, Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate has been found to possess antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate is its unique molecular structure, which makes it a promising candidate for further research. However, there are also limitations to its use in lab experiments. For example, its synthesis is a multi-step process that can be time-consuming and costly. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.

Future Directions

There are a number of future directions for research on Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer therapy, particularly in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in drug development.

Synthesis Methods

The synthesis of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate involves a multi-step process that begins with the reaction of 2-acetylthiazole with ethyl 2-bromoacetate in the presence of a base. The resulting product is then reacted with 3-aminopyridine to form the intermediate compound, which is subsequently treated with tetrahydrothiophene-3-ol to form the final product, Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate.

Scientific Research Applications

Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One study found that Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate exhibits potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Another study demonstrated that Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate has antitumor activity, suggesting that it may be useful in the development of cancer therapies.

properties

IUPAC Name

ethyl 2-[2-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-2-23-14(21)8-11-9-26-17(19-11)20-15(22)13-4-3-6-18-16(13)24-12-5-7-25-10-12/h3-4,6,9,12H,2,5,7-8,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKMBRGGJHWIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate

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